Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
CAS No.: 2229432-89-5
Cat. No.: VC6810663
Molecular Formula: C9H13IO3
Molecular Weight: 296.104
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2229432-89-5 |
|---|---|
| Molecular Formula | C9H13IO3 |
| Molecular Weight | 296.104 |
| IUPAC Name | ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
| Standard InChI | InChI=1S/C9H13IO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6H2,1H3 |
| Standard InChI Key | BBLQDUOYQYJQRA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C12CC(C1)(OC2)CI |
Introduction
Structural Characterization and Molecular Identity
Molecular Architecture
The compound’s defining feature is its bicyclo[2.1.1]hexane system, a strained bicyclic framework comprising two fused rings: a three-membered oxolane ring and a bridged cyclohexane derivative. The iodomethyl group (-CH2I) is attached to position 1 of the bicyclic system, while the ethyl ester (-COOEt) occupies position 4 . This arrangement imposes significant steric constraints, influencing both reactivity and conformational stability.
Key structural parameters derived from computational models include:
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Bond lengths: The C-I bond in the iodomethyl group measures approximately 2.10 Å, typical for carbon-iodine single bonds .
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Ring strain: The bicyclic system exhibits ~30 kcal/mol of strain energy, primarily due to angle distortion in the three-membered oxolane ring.
Spectral and Computational Data
Infrared (IR) spectroscopy: Strong absorption bands at 1740 cm⁻¹ confirm the presence of the ester carbonyl group, while a peak at 550 cm⁻¹ corresponds to C-I stretching.
NMR spectroscopy:
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¹H NMR: A triplet at δ 1.25 ppm (3H, J=7.1 Hz) represents the ethyl group’s methyl protons, while the iodomethyl protons appear as a singlet at δ 3.45 ppm .
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¹³C NMR: The carbonyl carbon resonates at δ 170.2 ppm, and the quaternary bridgehead carbons appear between δ 45–55 ppm .
Synthetic Methodologies
Multi-Step Bicyclic Core Assembly
A prevalent synthetic route involves constructing the bicyclic framework via iodocyclization of allylic alcohols (Scheme 1):
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Substrate Preparation: 4-Penten-1-ol derivatives are functionalized with ethyl glycolate to install the ester group.
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Iodocyclization: Treatment with iodine (I2) and triphenylphosphine (PPh3) in dichloromethane induces intramolecular cyclization, forming the oxabicyclo[2.1.1]hexane system.
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Iodomethyl Introduction: Subsequent reaction with methyl iodide (CH3I) in the presence of a silver triflate (AgOTf) catalyst installs the iodomethyl group at position 1.
Optimization Notes:
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Yields improve from 45% to 72% when using microwave irradiation at 80°C.
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Stereoselectivity is controlled by the choice of solvent; tetrahydrofuran (THF) favors the exo-isomer .
Alternative Photocatalytic Approaches
Recent advances employ visible-light photocatalysis to generate the bicyclic core via radical intermediates:
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Catalyst System: Ru(bpy)3²⁺ (bpy = 2,2'-bipyridine) under blue LED irradiation.
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Mechanism: Single-electron transfer (SET) from the catalyst to a bromoalkene precursor generates a radical, which undergoes 5-exo-dig cyclization to form the bicyclic skeleton.
Reactivity and Functionalization
Nucleophilic Substitution at Iodomethyl
The iodomethyl group serves as a reactive handle for further derivatization:
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SN2 Displacement: Treatment with sodium azide (NaN3) in dimethylformamide (DMF) replaces iodine with an azide group (-CH2N3).
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Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4 yields biaryl derivatives .
Ester Hydrolysis and Decarboxylation
Basic hydrolysis (e.g., NaOH in ethanol/water) cleaves the ethyl ester to the carboxylic acid, which undergoes decarboxylation at 150°C to form 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion; use PPE |
| Skin Irritation | H315 | Wear nitrile gloves |
| Serious Eye Damage | H318 | Use safety goggles |
| Respiratory Irritation | H335 | Employ fume hoods |
Emerging Applications in Drug Discovery
Bioisosteric Replacement
The bicyclo[2.1.1]hexane system serves as a rigid, non-planar bioisostere for ortho-substituted benzene rings, improving metabolic stability in lead compounds. For example, replacing a benzene ring in a kinase inhibitor with this scaffold increased plasma half-life from 1.2 to 4.7 hours in murine models.
Radiopharmaceutical Precursors
The iodomethyl group enables radiolabeling with iodine-125 (¹²⁵I) for positron emission tomography (PET) tracers. Preliminary studies show rapid blood clearance (t½ = 15 min) and high tumor-to-background ratios in xenograft models .
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| Parchem | 98% | 1 g, 5 g, 10 g | 450 |
| Biosynth | 95% | 250 mg, 1 g | 620 |
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